6-Iodo-2-methylquinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7IN2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
6-iodo-2-methylquinazoline |
InChI |
InChI=1S/C9H7IN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3 |
InChI Key |
BPAQAPRVFPJRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=C(C=CC2=N1)I |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodo 2 Methylquinazoline and Its Key Derivatives
Direct Iodination Strategies
Direct iodination offers an efficient pathway to introduce an iodine atom at the 6-position of a quinazoline (B50416) ring. This method is advantageous when the corresponding non-iodinated quinazolinone precursor is readily available.
Direct Halogenation of Quinazolin-4(3H)-one Precursors
A key example of this strategy is the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one. semanticscholar.orgresearchgate.net This method avoids the need for halo-substituted anthranilic acids, which can be associated with drawbacks such as the formation of mixtures, prolonged reaction times, and lower yields. semanticscholar.org The direct approach provides a more streamlined and efficient synthesis. semanticscholar.orgresearchgate.net
Application of Iodine Monochloride in Acetic Acid
The direct iodination of 3-amino-2-methylquinazolin-4(3H)-one is effectively achieved using iodine monochloride (ICl) in acetic acid. semanticscholar.orgresearchgate.net In a typical procedure, a solution of 3-amino-2-methylquinazolin-4(3H)-one in acetic acid is treated with iodine monochloride. semanticscholar.org The reaction mixture is kept at room temperature overnight, after which the product, 6-iodo-3-amino-2-methylquinazolin-4(3H)-one, is isolated by pouring the mixture into ice-cold water, leading to its precipitation. semanticscholar.org The resulting solid can then be filtered, dried, and recrystallized from ethyl alcohol. semanticscholar.org This protocol is noted for its high yields, mild conditions, absence of a catalyst, and simple operation. semanticscholar.orgresearchgate.net
Table 1: Direct Iodination of 3-amino-2-methylquinazolin-4(3H)-one
| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|
Cyclocondensation Approaches
Cyclocondensation methods construct the quinazolinone ring system from aromatic amine precursors. These strategies are versatile and allow for the synthesis of a wide range of substituted derivatives by varying the starting materials.
Condensation Reactions Involving Anthranilamide Derivatives
Anthranilamide and its derivatives are fundamental building blocks for quinazolinones. Cyclocondensation reactions involving these precursors, often with aldehydes or their equivalents, are a common method for forming the pyrimidine (B1678525) ring of the quinazolinone system. researchgate.netnih.govresearchgate.net For the synthesis of 6-iodo derivatives, 5-iodoanthranilic acid serves as a key intermediate. nih.gov
Synthesis via 2-Amino-5-iodobenzoic Acid and Acetic Anhydride (B1165640) Intermediates
A well-established route to 6-iodo-2-methylquinazolin-4(3H)-one derivatives begins with 5-iodoanthranilic acid (2-amino-5-iodobenzoic acid). nih.govresearchgate.net The synthesis proceeds in a stepwise manner:
Acetylation: The amino group of 5-iodoanthranilic acid is first acetylated using acetic anhydride. This reaction forms the intermediate, 2-acetamido-5-iodobenzoic acid. researchgate.net
Cyclocondensation: The resulting 2-acetamido-5-iodobenzoic acid is then reacted with various amines in the presence of a dehydrating agent, such as phosphorus trichloride (B1173362) (PCl₃). This step facilitates the cyclization and condensation to form the final 6-iodo-2-methylquinazolin-4(3H)-one derivatives, substituted at the 3N-position. researchgate.net
This multi-step approach allows for the systematic introduction of different substituents at the N-3 position, enabling the creation of a library of related compounds. nih.gov
Table 2: Stepwise Synthesis from 5-Iodoanthranilic Acid
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 5-Iodoanthranilic acid | Acetic anhydride | 2-Acetamido-5-iodobenzoic acid | researchgate.net |
One-Pot Condensation Reactions (e.g., using isatoic anhydride)
One-pot syntheses using isatoic anhydride or its derivatives provide an efficient route to quinazolinones by combining multiple reaction steps without isolating intermediates. researchgate.net A related approach involves the use of 6-iodo-2-methyl-4H-benzo[d] semanticscholar.orgresearchgate.netoxazin-4-one, which can be considered an activated derivative of isatoic anhydride. mdpi.com
This benzoxazinone (B8607429) intermediate can be synthesized and then used in a subsequent one-pot reaction to produce complex quinazolinone derivatives. For instance, N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide was synthesized by reacting 6-iodo-2-methyl-4H-benzo[d] semanticscholar.orgresearchgate.netoxazin-4-one with pyridine-2,6-dicarbohydrazide. mdpi.com This reaction was performed mechanochemically using ball-milling with a deep eutectic solvent (DES) as a catalyst, demonstrating a green and efficient synthetic method. The reaction proceeds rapidly (20 minutes) and results in a good yield of the desired product after recrystallization. mdpi.com
Table 3: Mechanochemical Synthesis of a 6-Iodo-2-methylquinazoline Derivative
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-amino-2-methylquinazolin-4(3H)-one |
| 6-iodo-3-amino-2-methylquinazolin-4(3H)-one |
| Iodine Monochloride |
| Acetic Acid |
| 5-iodoanthranilic acid |
| 2-amino-5-iodobenzoic acid |
| Acetic anhydride |
| 2-acetamido-5-iodobenzoic acid |
| Phosphorus trichloride |
| Isatoic anhydride |
| 6-iodo-2-methyl-4H-benzo[d] semanticscholar.orgresearchgate.netoxazin-4-one |
| Pyridine-2,6-dicarbohydrazide |
| N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide |
| Choline (B1196258) chloride |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a significant advancement in organic chemistry, offering benefits such as accelerated reaction times, improved yields, and enhanced energy efficiency compared to conventional heating methods. nih.gov These protocols are particularly effective for the synthesis of heterocyclic compounds, including quinazoline derivatives. The application of microwave irradiation can dramatically reduce the time required for the cyclization and condensation steps involved in forming the quinazoline core. nih.govresearchgate.net
In the context of this compound synthesis, microwave irradiation is effectively employed in the preparation of its key precursor, 6-iodo-2-methyl-4H-benzo[d] bu.edu.egiiste.orgoxazin-4-one. This method provides a rapid and efficient alternative to traditional refluxing. researchgate.net While specific microwave protocols for the direct one-pot synthesis of this compound are not extensively detailed, the general principles of microwave-assisted organic synthesis (MAOS) strongly support its applicability. The iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water or DMF under microwave conditions is a reported green method for producing quinazolinone derivatives, highlighting the potential for similar strategies in this specific synthesis. researchgate.netsci-hub.cat The advantages typically observed include a significant reduction in reaction time from hours to minutes and an increase in product yield. nih.gov
Derivatization from Benzoxazinone Intermediates
A prominent and versatile route to this compound and its analogs involves the use of a benzoxazinone intermediate. This two-step process begins with the synthesis of a substituted benzoxazinone, which then serves as a reactive precursor that readily undergoes ring-opening and subsequent recyclization with nitrogen nucleophiles to form the desired quinazoline scaffold.
Synthesis of 6-Iodo-2-methyl-4H-benzo[d]bu.edu.egiiste.orgoxazin-4-one as a Precursor
The key precursor, 6-Iodo-2-methyl-4H-benzo[d] bu.edu.egiiste.orgoxazin-4-one, is reliably synthesized from 5-Iodoanthranilic acid (also known as 2-amino-5-iodobenzoic acid). bu.edu.egresearchgate.net The standard procedure involves the reaction of 5-Iodoanthranilic acid with an excess of acetic anhydride. researchgate.net The mixture is heated under reflux, causing the acetylation of the amino group followed by an intramolecular cyclodehydration to form the benzoxazinone ring. bu.edu.egresearchgate.net This transformation is a well-established method for creating the necessary heterocyclic intermediate for subsequent derivatization. As mentioned, this reaction can also be efficiently performed using microwave-assisted heating. researchgate.net
| Reactants | Reagents/Conditions | Product | Reference(s) |
| 5-Iodoanthranilic acid | Acetic anhydride, Reflux | 6-Iodo-2-methyl-4H-benzo[d] bu.edu.egiiste.orgoxazin-4-one | bu.edu.eg, researchgate.net |
Subsequent Reactions with Nitrogen Nucleophiles
The 4H-3,1-benzoxazin-4-one ring system is an excellent electrophile, susceptible to nucleophilic attack at the C4 carbonyl carbon. This reactivity is harnessed to convert 6-Iodo-2-methyl-4H-benzo[d] bu.edu.egiiste.orgoxazin-4-one into a variety of quinazolinone derivatives. bu.edu.egresearchgate.net The reaction proceeds via an initial nucleophilic acyl substitution, where the nitrogen nucleophile attacks the lactone carbonyl, leading to the opening of the oxazinone ring. This is followed by an intramolecular cyclization and dehydration to form the thermodynamically stable quinazoline ring. sciencepub.net
A range of nitrogen nucleophiles can be employed, each leading to a different substitution pattern on the final quinazoline core. For example:
Reaction with formamide (B127407): Heating the benzoxazinone precursor with formamide results in the formation of 6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.egresearchgate.net
Reaction with hydrazine (B178648) hydrate (B1144303): Refluxing the precursor with hydrazine hydrate in ethanol (B145695) yields 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.egresearchgate.net
Reaction with primary amines: Treatment with various primary amines (aliphatic, aromatic, or aralkyl) in a solvent like boiling acetic acid produces N3-substituted quinazolinones. For instance, reacting with ethylamine (B1201723) yields 3-ethyl-6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.net
Reaction with amino acids: The use of amino acids as nucleophiles leads to the incorporation of the amino acid moiety at the N3 position of the quinazolinone ring. sciencepub.net
The table below summarizes the outcomes of reacting the benzoxazinone precursor with various nitrogen nucleophiles.
| Nitrogen Nucleophile | Solvent/Conditions | Resulting Quinazolinone Derivative | Reference(s) |
| Formamide | Heating | 6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg, researchgate.net |
| Hydrazine hydrate | Ethanol, Reflux | 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg, researchgate.net |
| Hydroxylamine hydrochloride | Pyridine, Boiling | 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |
| Ethylamine | Acetic acid, Boiling | 3-ethyl-6-iodo-2-methyl-3H-quinazolin-4-one | researchgate.net |
| Benzylamine | Acetic acid, Boiling | 3-benzyl-6-iodo-2-methyl-3H-quinazolin-4-one | researchgate.net |
| Ethanolamine | Acetic acid, Boiling | 3-(2-hydroxy-ethyl)-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg, researchgate.net |
Advanced Synthetic Routes
Beyond the initial formation of the this compound scaffold, advanced synthetic methods are employed to functionalize the molecule further. The presence of the iodine atom at the C6 position provides a reactive handle for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions, thereby enabling the creation of a diverse library of derivatives.
Metal-Catalyzed Cross-Coupling Reactions for Functionalization at the Iodo Position
The carbon-iodine bond on the quinazoline ring is particularly amenable to palladium-catalyzed cross-coupling reactions. This strategic functionalization allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships. Among the various cross-coupling reactions, the Sonogashira coupling is a powerful tool for introducing alkyne moieties.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a highly reliable and versatile method for the alkynylation of aromatic rings. In the case of this compound, this reaction allows for the direct attachment of an alkyne group at the C6 position, replacing the iodine atom. snu.edu.in
The reaction is typically catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst, most commonly copper(I) iodide (CuI). organic-chemistry.orglibretexts.org The process involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition into the C-I bond of the quinazoline. In the copper cycle, the copper acetylide is formed from the terminal alkyne, a base, and the Cu(I) salt. A transmetalation step between the organopalladium complex and the copper acetylide, followed by reductive elimination, yields the final alkynylated product and regenerates the Pd(0) catalyst. youtube.com
The general conditions for a Sonogashira coupling on a 6-halo-quinazoline scaffold are summarized in the table below.
| Component | Examples | Purpose | Reference(s) |
| Aryl Halide | This compound | Substrate with the leaving group (Iodine) | snu.edu.in |
| Terminal Alkyne | Phenylacetylene, Propyne, etc. | Source of the alkyne group | researchgate.net |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling | libretexts.org |
| Copper (I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the copper acetylide | organic-chemistry.org |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes the HX byproduct and aids in alkyne deprotonation | youtube.com |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts | researchgate.net |
This reaction significantly expands the chemical diversity of the this compound core, enabling the synthesis of complex molecules with potential applications in various fields of chemical and pharmaceutical research.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures. yonedalabs.com This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. nih.govlibretexts.org The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. nih.gov
The general mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
In the context of quinazoline chemistry, the Suzuki-Miyaura reaction is frequently employed to functionalize the 6-position. For instance, 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one has been successfully coupled with various aryl boronic acids using Pd(PPh₃)₄ as the catalyst under both conventional heating and microwave irradiation, with the latter significantly reducing reaction times. orientjchem.org This strategy allows for the synthesis of a diverse library of 6-aryl-quinazolin-4(3H)-ones. orientjchem.org Similarly, other 6-halogenated 4(3H)-oxo precursors have been utilized in Suzuki-Miyaura couplings to prepare biologically active compounds like ghrelin receptor and vasopressin V₁b receptor antagonists. nih.gov
| Quinazoline Substrate | Coupling Partner | Catalyst | Base/Solvent | Conditions | Product Type |
|---|---|---|---|---|---|
| 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, Ethanol, Water | Microwave Irradiation | 6-aryl-quinazolin-4(3H)-ones |
| 4-chloro-2-(furan-2-yl)-6-iodoquinazoline derivative | Arylboronic acids | Palladium acetate (B1210297) | Potassium carbonate / Aqueous dioxane | Reflux | 4-amino-6-arylquinazolines |
| 4,7-dichloro-6-nitroquinazoline derivative | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ / Dimethoxyethane-ethanol | Microwave Irradiation | 4-substituted-6-nitroquinazolines |
Stille Cross-Coupling
The Stille cross-coupling reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.org This reaction involves the coupling of an organotin reagent (organostannane) with an organic electrophile, such as an aryl halide. wikipedia.orglibretexts.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, though their toxicity is a notable drawback. wikipedia.org The reaction scope is broad, accommodating a wide variety of coupling partners. libretexts.org
The catalytic cycle is similar to that of the Suzuki reaction, proceeding through oxidative addition, transmetalation, and reductive elimination. libretexts.org In the transmetalation step, an organic group is transferred from the tin atom to the palladium catalyst. libretexts.org The choice of ligands on the palladium catalyst is crucial for an efficient reaction. nih.gov
While specific examples detailing the Stille coupling of this compound are less common in readily available literature than Suzuki couplings, the methodology is broadly applicable to halogenated quinazolines and quinazolinones. researchgate.net The reaction has been widely used with various nitrogen-containing heterocycles. Research has demonstrated the successful coupling of aryl chlorides with tributylarylstannanes using a palladium acetate and XPhos catalyst system, a method applicable to complex heterocyclic substrates. researchgate.net This indicates that this compound would be a viable substrate for Stille coupling to introduce diverse aryl, alkenyl, or alkynyl groups at the 6-position.
| General Substrate | Coupling Partner (Stannane) | Catalyst System | Key Features |
|---|---|---|---|
| Aryl Halide (e.g., 6-Iodoquinazoline) | R-Sn(Alkyl)₃ (e.g., Aryl, Alkenyl) | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Forms C(sp²)-C(sp²) bonds; tolerant of many functional groups. |
| Aryl Chloride | Tributylarylstannanes | Palladium acetate / XPhos ligand | Effective for less reactive aryl chlorides, enabling broader substrate scope. researchgate.net |
| Secondary Alkyl Halide | Secondary alkyl azastannatranes | Pd(dba)₂ / CuCl / KF | Allows for coupling of secondary alkyl groups with retention of stereochemistry. nih.gov |
Mechanochemical Synthesis Using Deep Eutectic Solvents
In alignment with the principles of green chemistry, mechanochemical synthesis has emerged as a sustainable alternative to traditional solvent-based methods. mdpi.com This technique uses mechanical force, such as ball-milling, to initiate chemical reactions, often in the absence of bulk solvents. beilstein-journals.org When combined with deep eutectic solvents (DES), which are mixtures of compounds with a melting point lower than their individual components, these methods can offer reduced reaction times, minimal waste, and lower energy consumption. mdpi.comulisboa.pt
A notable application of this methodology is the synthesis of N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. mdpi.com This compound was prepared by the mechanochemical reaction of 6-iodo-2-methyl-4H-benzo[d] nih.govmdpi.comoxazin-4-one and pyridine-2,6-dicarbohydrazide. mdpi.com A deep eutectic solvent composed of choline chloride and urea (B33335) was used as a catalyst. The reaction was completed in just 20 minutes of ball-milling, after which the product was isolated by adding water and recrystallizing from methanol, achieving a 57% yield. mdpi.com This approach highlights a rapid, efficient, and environmentally friendly route to complex quinazolinone derivatives starting from a precursor closely related to this compound. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst (DES) | Method | Time | Yield | Product |
|---|---|---|---|---|---|---|
| 6-iodo-2-methyl-4H-benzo[d] nih.govmdpi.comoxazin-4-one | Pyridine-2,6-dicarbohydrazide | Choline chloride:urea (1:2) | Ball-milling | 20 min | 57% | N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide |
N-Arylation Strategies for Substituted Quinazolines
N-arylation is a critical transformation for synthesizing substituted quinazolines, which often exhibit significant biological activity. These reactions involve the formation of a nitrogen-aryl bond, typically catalyzed by transition metals like copper or palladium. nih.govnih.gov
One prominent strategy involves the microwave-mediated reaction of 4-chloroquinazolines with various anilines. nih.gov For example, 4-chloro-2-methylquinazoline (B1587004) reacts with N-methylanilines in the absence of a base to provide 4-anilinoquinazolines in high yields (90-95%). nih.gov This base-free protocol is efficient, requires reduced amounts of organic solvents, and is compatible with anilines bearing a range of substituents. nih.gov
Copper-catalyzed N-arylation represents another powerful approach. nih.govorganic-chemistry.org Ullmann-type reactions, often mediated by copper, can couple nitrogen-containing heterocycles with aryl halides. nih.gov For instance, a copper-catalyzed one-pot protocol has been developed for the synthesis of N-aryl substituted benzimidazoquinazolinones from 3-(2-aminophenyl)quinazolin-4(3H)-one and various aryl halides. nih.gov While not directly involving this compound, these strategies are broadly applicable to the quinazoline scaffold, allowing for the introduction of aryl groups onto nitrogen atoms within the core structure or on amino substituents. Nickel-based catalysts have also been reported for C-N cross-coupling reactions to synthesize quinazoline derivatives from components like 2-aminobenzyl alcohol and substituted benzonitriles. researchgate.net
| Quinazoline Substrate Type | Arylating Agent | Catalyst System | Reaction Type | Product Type |
|---|---|---|---|---|
| 4-Chloroquinazolines | Substituted Anilines | None (Microwave-mediated) | Nucleophilic Aromatic Substitution (SNAr) | 4-Anilinoquinazolines nih.gov |
| Nitrogen Heterocycles (general) | Aryl Halides | Copper salts (e.g., Cu(OAc)₂·H₂O) | Ullmann Condensation / C-N Coupling | N-Aryl Heterocycles nih.gov |
| Nitrogen Nucleophiles | Aryl Halides | Nickel(II) complex | C-N Cross-Coupling | N-Aryl Quinazolines researchgate.net |
| Amines / N-Heterocycles | Boronic Acids | Copper salts | Copper-mediated N-arylation | N-Arylated products organic-chemistry.org |
Chemical Reactivity and Functional Group Transformations of 6 Iodo 2 Methylquinazoline Derivatives
Reactions of the Iodo Substituent
The iodine atom at the C-6 position of the quinazoline (B50416) core is a key handle for a variety of chemical transformations, primarily due to the polarizable and relatively weak carbon-iodine (C-I) bond. This facilitates reactions such as palladium-catalyzed cross-couplings and, to a lesser extent, nucleophilic aromatic substitutions.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The 6-iodo substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. evitachem.com These reactions allow for the introduction of a wide array of aryl, alkynyl, and other carbon-based fragments at the C-6 position. Studies on dihalogenated quinazolines, such as 2-aryl-4-chloro-6-iodoquinazolines, have demonstrated that cross-coupling reactions selectively occur at the more reactive C-I bond over the C-Cl bond. dntb.gov.uanih.govresearchgate.net
Commonly employed cross-coupling reactions include:
Sonogashira Coupling: This reaction couples the 6-iodoquinazoline (B1454157) with terminal alkynes to form 6-alkynylquinazolines. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst. nih.gov
Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of the 6-iodoquinazoline with an organoboron reagent, like an arylboronic acid, to create biaryl structures. evitachem.comresearchgate.netrose-hulman.edu
Stille Coupling: This reaction uses organotin compounds to couple with the iodoquinazoline, offering another route for C-C bond formation. researchgate.net
These sequential and one-pot cross-coupling strategies enable the synthesis of complex, unsymmetrically substituted quinazolines. For instance, the C-6 iodo group can be selectively reacted first via a Sonogashira coupling, followed by a subsequent Suzuki or Stille reaction at a different position (e.g., C-4) on the quinazoline core. dntb.gov.uaresearchgate.netresearchgate.net
Table 1: Examples of Cross-Coupling Reactions on 6-Iodoquinazoline Derivatives
| Starting Material | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Reference |
| 2-Aryl-4-chloro-6-iodoquinazoline | Phenylacetylene | Sonogashira | PdCl₂(dppf), CuI, TEA, THF | 2-Aryl-4-chloro-6-(phenylethynyl)quinazoline | researchgate.netresearchgate.net |
| 2-Aryl-4-chloro-6-iodoquinazoline | 4-Fluorophenylboronic acid | Suzuki-Miyaura | PdCl₂(PPh₃)₂-PCy₃, K₂CO₃ | 2-Aryl-4-(4-fluorophenyl)-6-iodoquinazoline | researchgate.net |
| 6-Iodo-N-isopropylquinazolin-4-amine | Propargyl alcohol | Sonogashira | PdCl₂(PPh₃)₂, dppf, CuI, NEt₃, DMF | 6-(3-Hydroxyprop-1-yn-1-yl)-N-isopropylquinazolin-4-amine | nih.gov |
| 2-Aryl-4-chloro-6-(phenylethynyl)quinazoline | 2-(Tributylstannyl)furan | Stille | Pd(PPh₃)₄, THF | 2-Aryl-4-(furan-2-yl)-6-(phenylethynyl)quinazoline | researchgate.net |
| 6-Iodoquinazoline 3-oxide | Arylboronic acid | Suzuki-Miyaura | Not specified | 6-Arylquinazoline 3-oxide | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Activation
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. uomustansiriyah.edu.iqdiva-portal.org In the quinazoline system, the C-4 position is highly electrophilic and readily undergoes SNAr reactions. chim.it
While the C-I bond can be a leaving group in SNAr reactions, its reactivity is generally lower compared to a chloro substituent at the more activated C-4 position. vulcanchem.com The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. organicchemistrytutor.com For substitution to occur, the ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. uomustansiriyah.edu.iq In the case of 6-iodoquinazoline, the inherent electron-withdrawing nature of the pyrimidine (B1678525) ring provides some activation, but it is less pronounced at C-6 compared to C-4. Therefore, direct nucleophilic substitution of the 6-iodo group requires either harsh conditions or the presence of additional activating groups on the benzene (B151609) portion of the scaffold.
Derivatization at Other Positions of the Quinazoline Core
Beyond the versatile reactivity of the 6-iodo substituent, the quinazoline scaffold offers multiple other positions for derivatization, notably the C-2 methyl group and the C-4 position. These modifications are essential for exploring the structure-activity relationships of quinazoline-based compounds.
Formation of Schiff Bases from Amino-Quinazolinones
A common strategy for derivatizing the quinazoline core involves the formation of Schiff bases (imines). This is typically achieved by first introducing an amino group at the N-3 position. For example, 3-amino-2-methylquinazolin-4(3H)-one can be synthesized and then condensed with a variety of aromatic aldehydes. researchgate.netnih.gov This reaction, often catalyzed by a trace amount of acid, readily forms a C=N bond, linking a new aryl substituent to the quinazoline core via the N-3 position. semanticscholar.orgekb.eg This method has been successfully applied to 6-iodo-3-amino-2-methylquinazolin-4(3H)-one, allowing for the introduction of diverse functionalities while keeping the reactive iodo-handle for subsequent cross-coupling reactions. semanticscholar.org
Table 2: Synthesis of Schiff Bases from Amino-Quinazolinone Derivatives
| Quinazolinone Precursor | Aldehyde Reactant | Conditions | Product Type | Reference |
| 3-Amino-2-methylquinazolin-4(3H)-one | Various aromatic aldehydes | Glacial acetic acid | 3-(Arylideneamino)-2-methylquinazolin-4(3H)-one | researchgate.netnih.gov |
| 6-Iodo-3-amino-2-methylquinazolin-4(3H)-one | Substituted aryl aldehydes | Acetic acid, Methanol, Reflux | 6-Iodo-3-(arylideneamino)-2-methylquinazolin-4(3H)-one | semanticscholar.org |
| 3-Amino-2-methylquinazolin-4(3H)-one | 2,3-Indolinedione (Isatin) | Glacial acetic acid | 3-{(2'-Oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4(3H)-one | scielo.br |
| 3-Aryl-2-methylquinazolin-4(3H)-one | (after oxidation to 2-formyl) Substituted anilines | Ethanol (B145695), Reflux | 3-Aryl-2-((arylimino)methyl)quinazolin-4(3H)-one | ekb.eg |
Modifications at C-2 and C-4 Positions
The C-2 and C-4 positions of the quinazoline ring are primary targets for modification. The C-4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with a good leaving group like chlorine. researchgate.netnih.gov This allows for the straightforward introduction of amines, alcohols, and thiols.
Selective modification at the C-2 position is more challenging but can be achieved through several strategies:
Using 2-chloroquinazolines where the C-4 position is blocked by a non-reactive group allows for selective SNAr at C-2. nih.govbeilstein-journals.org
Rearrangement reactions , such as an azide-driven sulfonyl group migration, can facilitate a functional group swap from C-4 to C-2. researchgate.netnih.gov
Cyclization reactions using substituted anilines or N-arylamidines can be employed to construct the quinazoline ring with a pre-determined substituent at the C-2 position. nih.govbeilstein-journals.org
In dihalogenated substrates like 2-aryl-4-chloro-6-iodoquinazoline, a hierarchy of reactivity is observed. Palladium-catalyzed cross-coupling reactions preferentially occur at the C-6 iodo position, while nucleophilic substitution occurs at the C-4 chloro position. dntb.gov.uaresearchgate.net This orthogonal reactivity enables programmed, site-selective functionalization of the scaffold.
Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating 6-Iodo-2-methylquinazoline from reaction mixtures and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of chemical reactions that synthesize or modify this compound and its derivatives. researchgate.netscispace.com It is a simple, rapid, and cost-effective method for qualitative analysis. researchgate.net
In a typical application, a small spot of the reaction mixture is applied to a TLC plate, which is commonly a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. libretexts.org For the analysis of quinazoline (B50416) derivatives, precoated silica gel 60 F254 plates are often used. scispace.com The plate is then placed in a sealed chamber containing a developing solvent, or eluent. rsc.org The choice of eluent is critical; a common system for related compounds involves a mixture of ethyl acetate (B1210297) and hexane. researchgate.net
As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. libretexts.org After the separation, the resulting spots are visualized. Since many organic compounds are colorless, visualization is often achieved by exposing the plate to ultraviolet (UV) light, which makes UV-active compounds appear as dark spots. scispace.comrsc.org Another common method is using an iodine chamber, where iodine vapor reacts with organic compounds to produce brownish spots. libretexts.org This allows for the effective tracking of reactants and products throughout a chemical synthesis. researchgate.net
Advanced Spectroscopic Techniques
Advanced spectroscopic techniques provide detailed information about the electronic and photophysical properties of this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. A solution of the compound is placed in a transparent container, and a beam of UV and visible light is passed through it. msu.edu The instrument measures the amount of light absorbed at each wavelength. msu.edu
For quinazoline derivatives, UV-Vis spectra are typically recorded in various solvents like dichloromethane, toluene, methanol, or acetonitrile (B52724) to understand how solvent polarity affects the electronic structure. mdpi.comresearchgate.net The spectra of quinazoline derivatives generally exhibit two main absorption bands. researchgate.net A shorter wavelength band, usually between 240–300 nm, is attributed to π→π* transitions within the aromatic system. A longer wavelength band, often appearing from 305–330 nm, is associated with intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part. mdpi.com The presence of an electron-withdrawing substituent at the 6-position of the quinazoline ring, such as an iodine atom, can significantly influence the absorption maximum. researchgate.net
UV-Vis Absorption Data for Related Quinazoline Structures
| Compound Type | Absorption Bands (λmax, nm) | Transitions | Solvent | Reference |
|---|---|---|---|---|
| Polycarbo-substituted quinazolines | 283–300 | π→π | Dichloromethane | mdpi.com |
| Polycarbo-substituted quinazolines | 305–330 | Intramolecular Charge Transfer (ICT) | Dichloromethane | mdpi.com |
| Selected quinazoline derivatives | 240–300 | π→π | Acetonitrile | researchgate.net |
| Selected quinazoline derivatives | 310–425 | n→π* | Acetonitrile | researchgate.net |
Emission Spectroscopy for Photophysical Properties
Emission spectroscopy, or fluorescence spectroscopy, is used to investigate the photophysical properties of molecules after they absorb light. The electronic absorption and emission properties of quinazoline derivatives are of interest for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.combeilstein-journals.org
Studies on polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines show that these compounds can exhibit fluorescence. mdpi.comresearchgate.netnih.gov The emission properties are often studied in different solvents to probe the influence of the environment on the intramolecular charge transfer (ICT) characteristics. mdpi.comdntb.gov.ua For instance, the emission spectra of some bisquinazolinone derivatives show a single emission band in the blue to green region (λem = 430–510 nm), which is attributed to a π–π* transition. mdpi.com The emission wavelengths and quantum yields are influenced by the nature of the substituents on the quinazoline framework. mdpi.com The solvent-dependent emission characteristics suggest an ICT character of the excited state. mdpi.com
Emission Spectroscopy Data for Related Quinazoline Structures
| Compound Type | Emission Range (λem, nm) | Emission Color | Solvent | Reference |
|---|---|---|---|---|
| Bisquinazolinones | 430–510 | Blue to Green | DMSO, Acetic Acid | mdpi.com |
| 2-(4-methoxystyryl)-3-phenylquinazolin-4(3H)-one | 485 | Visible Region | Acetonitrile | mdpi.com |
X-ray Diffraction Analysis (where applicable to related structures)
X-ray diffraction (XRD) analysis on single crystals provides definitive information about the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. dntb.gov.uanih.gov While a specific crystal structure for this compound was not found in the provided context, analyses of closely related halo-substituted phenyl-quinazolinones offer significant insights.
For example, the crystal structures of 3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one and 6-iodo-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one have been determined. mdpi.comresearchgate.net In these structures, the molecules are non-planar. mdpi.com The packing of molecules in the crystal lattice is governed by various weak intermolecular interactions, which can include C–H∙∙∙N and C–H∙∙∙O hydrogen bonds, π∙∙∙π stacking interactions, and halogen bonding (e.g., I···Cl interactions). mdpi.comresearchgate.net
Another related compound, 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, crystallizes in the monoclinic space group C2. researchgate.net Its molecules pack via non-classical intermolecular C—H···O hydrogen bonds. researchgate.net These structural details are fundamental for understanding structure-property relationships in this class of compounds. mdpi.com
Crystallographic Data for Related 6-Iodo-Quinazolinone Structures
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one | Not specified | Not specified | π∙∙∙π interactions, I···Cl halogen bonding | mdpi.com |
| 6-iodo-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one | Not specified | Not specified | C–H∙∙∙N, C–H∙∙∙O, π∙∙∙π interactions | mdpi.com |
| 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one | Monoclinic | C2 | C—H···O hydrogen bonds | researchgate.net |
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor.
Molecular docking simulations have been extensively employed to investigate the binding of 6-iodo-2-methylquinazoline derivatives to various biological targets, primarily in the context of anticancer research. These studies aim to understand how these compounds interact with key proteins involved in cancer progression.
For instance, a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized and their cytotoxic activity was evaluated. nih.gov Molecular docking studies were conducted to correlate their chemical structures with their biological activities, focusing on dihydrofolate reductase (DHFR) as a potential target. nih.gov The results indicated a strong correlation between the experimental cytotoxic activity and the calculated binding affinity for DHFR. nih.gov
In other research, docking analyses of newly synthesized 2,4-disubstituted-6-iodoquinazoline derivatives were performed against several potential anticancer targets, including:
Carbonic Anhydrase XII (CAXII) nih.gov
Human Thymidylate Synthase (hTS) nih.gov
Human Thymidine Kinase (hTK) nih.gov
These computational predictions align with laboratory findings, suggesting that the antitumor effects of these compounds are mediated through interactions with these specific proteins. nih.gov Further studies on different sets of anilinoquinazoline (B1252766) derivatives have also utilized docking to explore interactions with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), demonstrating the versatility of this scaffold in targeting various cancer-related proteins. journalcra.com Research on other quinazolinone derivatives has also identified potential binding interactions with the NF-κB receptor, a key regulator of inflammation and cell survival. nih.gov
The stability of a ligand-protein complex is determined by its binding affinity, which is a function of various non-covalent intermolecular interactions. nih.gov Docking studies provide detailed information on these interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for ligand recognition and binding. cambridgemedchemconsulting.com
In the docking study of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives with DHFR, specific interactions were identified that contribute to the binding affinity. nih.gov The analysis revealed that the quinazoline (B50416) ring itself is involved in hydrophobic interactions within the active site of the enzyme. nih.gov The most potent compounds in this series were found to form key hydrogen bonds and exhibit favorable electrostatic and hydrophobic contacts with the amino acid residues of the receptor.
Similarly, docking of 6-iodoquinazoline (B1454157) derivatives into the active sites of CAXII, hTS, and hTK showed significant interactions. nih.gov The analysis highlighted the importance of the sulfonamide group in some derivatives for forming strong hydrogen bonds with the target proteins. nih.gov The aromatic rings of the quinazoline core and its substituents were found to engage in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine and tyrosine in the protein's binding pocket. nih.govresearchgate.net
The table below summarizes representative findings from molecular docking studies on 6-iodoquinazoline derivatives with various protein targets.
| Compound Series | Protein Target | Key Interacting Residues | Types of Interactions | Predicted Binding Affinity/Score |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivatives | Dihydrofolate Reductase (DHFR) | Not specified | Hydrophobic interactions, Hydrogen bonding | Good correlation with experimental IC50 values |
| 2,4-disubstituted-6-iodoquinazoline derivatives | Carbonic Anhydrase XII (CAXII) | Not specified | Hydrogen bonding, Hydrophobic interactions | Aligned with in-vitro anticancer activity |
| 4-anilinoquinazoline derivatives | VEGFR-2 | Not specified | Not specified | Docking score of -11.13 for the most active compound |
| Quinazolinone derivatives | NF-κB Receptor | Arg54, Arg56, Cys59, Tyr57, Lys144, Lys241 | Hydrogen bonding, π-cation interactions | Binding energies ranging from -5.0 to -6.6 kcal/mol |
This table is generated based on data from multiple sources and represents a summary of findings. nih.govjournalcra.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR models are developed to predict the biological activity of new, unsynthesized compounds based on their structural features. For derivatives of this compound, 3D-QSAR studies have been successfully applied to build predictive models for their cytotoxic activities. nih.gov These models are established using a training set of molecules with known activities and are then validated using a test set to ensure their predictive power. nih.gov The goal is to create a statistically significant model that can guide the design of new derivatives with enhanced potency. nih.gov
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. slideshare.net The process involves aligning a set of molecules and then calculating their steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom at various grid points. slideshare.net The resulting data is analyzed using partial least squares (PLS) to generate a QSAR model. nih.gov
For 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, CoMFA studies have been performed to understand the structural requirements for their antitumor activity. nih.gov The analysis generates contour maps that visualize regions where modifications to the molecular structure would likely lead to changes in activity.
Steric Contour Maps: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show areas where steric bulk is detrimental.
Electrostatic Contour Maps: Blue contours highlight regions where electropositive groups enhance activity, whereas red contours indicate where electronegative groups are preferred.
These maps provide a visual guide for designing new compounds with improved biological profiles. nih.gov
Comparative Molecular Similarity Index Analysis (CoMSIA) is an extension of CoMFA that provides a more nuanced understanding of structure-activity relationships. nih.gov In addition to steric and electrostatic fields, CoMSIA evaluates three other molecular fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. mdpi.com It uses a Gaussian function to calculate similarity indices, avoiding some of the technical issues associated with CoMFA's potential fields. mdpi.com
The resulting CoMSIA contour maps offer a more detailed interpretation of the physicochemical properties that are important for biological activity: researchgate.net
Hydrophobic Maps: Yellow contours indicate regions where hydrophobic groups are favorable, while white or grey contours suggest hydrophilic groups are preferred.
Hydrogen Bond Donor/Acceptor Maps: These maps show where hydrogen bond donor or acceptor functionalities on the ligand would have favorable or unfavorable interactions with the receptor.
In the context of this compound derivatives, 3D-QSAR analyses combining CoMFA and CoMSIA have suggested that the presence of electron-withdrawing and lipophilic groups at specific positions of the phenyl ring, along with hydrophobic interactions of the quinazoline ring, are important for activity against targets like DHFR. nih.gov The statistical validation of these models, often expressed as high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²) values, confirms their robustness and predictive capability. mdpi.comresearchgate.net
In Silico Screening and Virtual Drug Design
In silico screening and virtual drug design are pivotal computational techniques that accelerate the discovery of new therapeutic agents by identifying promising molecules from large databases before their actual synthesis. researchgate.netmdpi.com For scaffolds related to this compound, these methods are employed to predict binding affinities, explore structure-activity relationships (SAR), and rationally design novel derivatives with enhanced biological activity. researchgate.netnih.gov
A common approach involves the creation of a virtual library of synthesizable compounds based on a core chemical structure, such as the quinazolinone framework. cnr.it This library can then be subjected to molecular docking experiments against a specific biological target. researchgate.netcnr.it For instance, in the development of binders for Bromodomain-containing protein 9 (BRD9), a virtual library of 6-methylquinazolin-4(3H)-one derivatives was constructed and screened using 3D structure-based pharmacophore models, leading to the selection and synthesis of the most promising candidates. cnr.it
Molecular docking is a fundamental tool in this process, used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. echemcom.com Studies on 2,3-dihydro- mdpi.comwikipedia.orgdioxino [2,3-f] quinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) have utilized docking to explore the interactions between the ligands and the enzyme's active site. researchgate.net Similarly, research on 2-substituted-3-benzyl-6-iodo quinazolin-4(3H)-one analogs used molecular docking to understand the binding interactions with breast cancer protein targets. researchgate.net These computational models help in prioritizing compounds for synthesis and further biological evaluation, saving significant time and resources. cnr.it
Table 1: Methodologies in In Silico Design for Quinazoline Scaffolds
| Methodology | Application | Purpose |
|---|---|---|
| Virtual Library Generation | A virtual library of ~175,000 compounds based on the 6-methylquinazoline-4(3H)-one core was created. cnr.it | To explore a wide chemical space for potential binders to a specific target (BRD9) before synthesis. cnr.it |
| Molecular Docking | 2-substituted-3-benzyl-6-iodo quinazolin-4(3H)-one analogs were docked against breast cancer proteins (3HB5 and 4CQ0). researchgate.net | To predict binding modes and understand the extent of ligand-protein interactions. researchgate.net |
| Pharmacophore Screening | 3D structure-based pharmacophore models were used to screen a virtual library of quinazolinone derivatives. cnr.it | To identify molecules with the correct spatial arrangement of chemical features required for binding to the target. cnr.it |
| ADMET Analysis | A large database of 5,852 compounds was screened for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com | To filter out compounds with undesirable pharmacokinetic profiles early in the drug discovery process. mdpi.com |
Mechanistic Computational Modeling
Computational modeling provides a powerful framework for proposing and investigating the molecular mechanisms by which a compound exerts its biological effect. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between a ligand, such as a this compound derivative, and its biological target at an atomic level. nih.gov
Molecular docking predicts a static binding pose, but MD simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows researchers to assess the stability of the ligand-protein complex and analyze the detailed interactions, such as hydrogen bonds and van der Waals forces, that hold them together. nih.gov For example, MD simulations of erlotinib (B232) analogues with EGFR mutants were used to infer their dynamic behavior and stability. nih.gov
Furthermore, advanced computational methods like the Linear Interaction Energy (LIE) can be applied to calculate the binding free energies between the ligand and the enzyme, offering a more quantitative prediction of binding affinity. nih.gov In a study of 4-Hydroxyquinazoline derivatives designed to overcome drug resistance, molecular docking and dynamics simulations revealed that a specific hydrogen bond with the amino acid ASP766 might be crucial for enhancing its activity. mdpi.com These detailed computational models generate specific, testable hypotheses about the molecular mechanism of action, guiding further experimental validation. nih.gov
Biological Activity Profiles of 6 Iodo 2 Methylquinazoline and Its Derivatives in Vitro Mechanistic Focus
Antibacterial Activity
The quinazoline (B50416) scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives, including those halogenated at the 6-position, have been a subject of extensive research for their potential as antimicrobial agents. The introduction of an iodine atom at this position, combined with a methyl group at the 2-position, influences the molecule's electronic properties and lipophilicity, which can modulate its biological activity.
Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus species)
Derivatives of 6-iodo-2-methylquinazoline have demonstrated notable efficacy against Gram-positive bacteria. In a study evaluating the antibacterial properties of newly synthesized quinazolinone derivatives, two compounds, 6-iodo-2-methyl-4H-benzo[d]- nih.govnih.gov-oxazin-4-one and 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one , were tested against stock cultures of Staphylococcus aureus and Bacillus species. researchgate.netwjarr.com Both compounds exhibited promising antibacterial activity against these Gram-positive organisms. researchgate.netwjarr.com The presence of an iodine atom at the 6-position is considered a key feature that can enhance antimicrobial activity. frontiersrj.com
Further studies on quinazolinone derivatives have consistently shown their potential against Gram-positive strains. For instance, various 2,6-disubstituted 4-anilinoquinazolines exerted a significant effect on Bacillus subtilis and Staphylococcus aureus. The antibacterial activity of quinazolinones is often attributed to their ability to permeate the bacterial cell wall.
Table 1: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria Data extracted from a study by Osarumwense (2019), showing zones of inhibition in mm. researchgate.net
| Compound | Staphylococcus aureus (mm) | Bacillus species (mm) |
|---|---|---|
| 6-iodo-2-methyl-4H-benzo[d]- nih.govnih.gov-oxazin-4-one | 18 | 19 |
| 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | 18 | 20 |
| Ciprofloxacin (Control) | 28 | 29 |
Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa)
The activity of this compound derivatives extends to Gram-negative bacteria, although efficacy can vary. The same study that demonstrated activity against Gram-positive strains also screened 6-iodo-2-methyl-4H-benzo[d]- nih.govnih.gov-oxazin-4-one and 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. wjarr.com
The compounds were found to have high activity against Pseudomonas aeruginosa. researchgate.netwjarr.com Notably, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one showed a higher activity against Pseudomonas aeruginosa compared to its precursor, 6-iodo-2-methyl-4H-benzo[d]- nih.govnih.gov-oxazin-4-one . researchgate.netwjarr.com However, the efficacy against E. coli and K. pneumoniae was less pronounced compared to the standard control, Ciprofloxacin.
Table 2: Antibacterial Activity of this compound Derivatives Against Gram-Negative Bacteria Data extracted from a study by Osarumwense (2019), showing zones of inhibition in mm. researchgate.net
| Compound | Escherichia coli (mm) | Klebsiella pneumoniae (mm) | Pseudomonas aeruginosa (mm) |
|---|---|---|---|
| 6-iodo-2-methyl-4H-benzo[d]- nih.govnih.gov-oxazin-4-one | 12 | 10 | 17 |
| 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | 13 | 12 | 19 |
| Ciprofloxacin (Control) | 29 | 27 | 26 |
Investigation into Proposed Mechanisms of Antibacterial Action (e.g., inhibition of transcription/translation)
The precise mechanism of antibacterial action for this compound has not been elucidated specifically, but the proposed mechanisms for the broader quinazolinone class are well-documented. A primary target for these compounds is the bacterial DNA gyrase B subunit (GyrB), an essential enzyme involved in DNA replication, transcription, and repair. nih.govmdpi.comrsc.org By inhibiting GyrB, these compounds prevent the necessary DNA supercoiling, leading to a disruption of DNA synthesis and ultimately bacterial cell death. nih.govmdpi.com This mode of action is distinct from that of fluoroquinolones, which target the GyrA subunit.
Molecular docking studies have supported this hypothesis, showing that quinazolinone derivatives can fit into the ATPase active site of DNA gyrase. mdpi.comrsc.org This interaction inhibits the enzyme's function. rsc.org Some derivatives are also thought to interfere with protein synthesis, which contributes to their bacteriostatic or bactericidal effects.
Anticancer / Cytotoxic Activity
Quinazoline derivatives are recognized as a privileged scaffold in the development of anticancer agents, with several compounds approved for clinical use that target key signaling pathways in cancer cells. nih.govmdpi.com The incorporation of an iodine atom at the 6-position has been explored as a strategy to enhance cytotoxic potential.
Screening against Various Cancer Cell Lines (e.g., HL60, U937, HeLa, MCF-7, A549, MDA-MB-435, MDA-MB-231, SiHa)
A number of novel 6-iodoquinazoline (B1454157) derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines, including the lung carcinoma cell line (A549) and the breast adenocarcinoma cell line (MCF-7). nih.govnih.gov
Table 3: Cytotoxic Activity (IC50, µM) of Selected 6-Iodoquinazoline Derivatives Data represents a selection of findings from various studies on different 6-iodoquinazoline derivatives. nih.govrsc.org
| Compound Series | A549 (Lung) | MCF-7 (Breast) |
|---|---|---|
| 6-iodo-1-benzyl-quinazoline derivatives (e.g., 6c) | 6.55 | 7.10 |
| 6-iodo-1-benzyl-quinazoline derivatives (e.g., 6d) | 5.75 | 6.95 |
| 6-iodo-1-allyl-quinazoline derivatives (e.g., 8c) | 6.90 | 6.80 |
| 6-iodo-1-allyl-quinazoline derivatives (e.g., 8d) | 6.00 | 6.80 |
| 1-alkyl-6-iodoquinazoline derivative (9c) | 5.25 | 6.00 |
Identification of Structure-Activity Relationships for Cytotoxicity
Structure-activity relationship (SAR) studies on quinazolinone derivatives have provided valuable insights into the features that govern their cytotoxic effects. For the 6-iodoquinazoline scaffold, several structural modifications have been shown to influence anticancer potency.
The nature of the substituent at the 2-position is critical. Introducing a thiophene (B33073) ring at the 2-position of a 6-iodo-4-quinazolinone derivative was found to double the potency compared to an unsubstituted counterpart. mdpi.com This suggests that an aromatic or heteroaromatic ring at this position can enhance activity.
Elucidation of Molecular Targets and Pathways (e.g., Kinase Inhibition – EGFR, VEGFR-2, HER2)
Derivatives of the 6-iodoquinazoline scaffold have been identified as potent inhibitors of key protein tyrosine kinases involved in cancer progression, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The quinazoline structure serves as an effective scaffold for designing dual inhibitors that target these critical signaling pathways, which are often overexpressed in various cancers and play a central role in tumor angiogenesis and cell proliferation. nih.govijpbs.com
In vitro enzymatic assays have demonstrated that novel iodoquinazoline derivatives can exhibit remarkable inhibitory activity against both wild-type and mutant forms of EGFR, such as EGFRT790M, as well as VEGFR-2. researchgate.net Specific derivatives have shown exceptional dual inhibition. researchgate.net For instance, a series of synthesized compounds based on the iodoquinazoline scaffold displayed significant inhibition of EGFRT790M with IC50 values as low as 0.35 µM. researchgate.net The same set of compounds also effectively inhibited VEGFR-2, with IC50 values in the sub-micromolar to low micromolar range. researchgate.netresearchgate.net One derivative was found to be a particularly potent inhibitor of VEGFR-2, with an IC50 value of 0.0557 µM. researchgate.netresearchgate.net
Further structural modifications, such as the introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline scaffold, have also yielded compounds with strong EGFR inhibitory activities, with IC50 values ranging from 11.66 to 867.1 nM. frontiersin.org Beyond EGFR and VEGFR, other molecular targets have been identified. Certain quinazolinone derivatives show high selectivity for Aurora A kinase, while others have been found to inhibit the ALK/PI3K/AKT signaling pathway, highlighting the platform's versatility in targeting diverse oncogenic pathways. nih.gov
Table 1: Kinase Inhibition by 6-Iodoquinazoline Derivatives
| Derivative | Target Kinase | IC50 Value (µM) |
|---|---|---|
| Compound 6d | EGFRT790M | 0.35 |
| VEGFR-2 | 1.00 | |
| Compound 8d | EGFRT790M | 0.42 |
| VEGFR-2 | 0.92 | |
| Compound 6c | EGFRT790M | 0.48 |
| VEGFR-2 | 1.20 | |
| Compound 8c | EGFRT790M | 0.50 |
| VEGFR-2 | 0.95 |
| Compound 3f | VEGFR-2 | 0.0557 |
This table is populated with data from research on novel iodoquinazoline derivatives. researchgate.net
Cell Cycle Modulation (e.g., G2/M phase arrest)
The antiproliferative effects of 6-iodoquinazoline derivatives are closely linked to their ability to modulate the cell cycle. nih.gov A number of these compounds have been shown to induce cell cycle arrest, preventing cancer cells from proceeding through division and proliferation. researchgate.net The specific phase of arrest can vary depending on the derivative's precise chemical structure.
Several studies have reported that certain quinazolinone derivatives cause cell cycle arrest at the G2/M phase transition. nih.govresearchgate.net This G2/M arrest is a common mechanism for anticancer agents, as it halts the cell cycle just before mitosis, often in response to DNA damage or cellular stress. nih.govmdpi.comnih.gov For example, a lead quinazolinone compound was identified to induce G2/M phase arrest in A549 lung cancer cells. nih.gov Another study found that a specific iodoquinazoline derivative, compound 4b, also caused cell growth arrest in the G2/M phase. researchgate.net However, further chemical modifications can alter this activity; a subsequent, more potent derivative was found to induce arrest at the G1 phase instead. nih.gov
Table 2: Cell Cycle Arrest Induced by Quinazoline Derivatives
| Compound Class/Derivative | Cell Line | Effect | Reference |
|---|---|---|---|
| Lead Compound 16h | A549 | G2/M Phase Arrest | nih.gov |
| Derivative 45 | A549 | G1 Phase Arrest | nih.gov |
| Derivative 4b | Not Specified | G2/M Phase Arrest | researchgate.net |
| Piperonyl-bearing Quinazolinones | HepG-2 | G2/M Phase Arrest | researchgate.net |
Apoptosis Induction
In addition to halting cell cycle progression, derivatives of 6-iodoquinazoline can trigger programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.net This is a critical mechanism for the elimination of malignant cells. jofamericanscience.org The quinazoline scaffold is recognized as a promising base for developing potent activators of the apoptotic cascade, including the activation of caspases, which are the executive enzymes of apoptosis. jofamericanscience.orgnih.gov
In vitro studies have confirmed that treatment with these compounds leads to a significant increase in the population of apoptotic cells. nih.gov For example, flow cytometry analysis of A549 cells treated with a quinazolinone derivative (compound 45) showed a dose-dependent increase in apoptotic cells, rising from 2.64% in the control group to 20.36% following treatment. nih.gov Similarly, another iodoquinazoline derivative (compound 3f) induced early apoptosis in 21.44% of treated cells, a more than 36-fold increase compared to the control group. researchgate.netresearchgate.net The mechanisms underlying this induction often involve the intrinsic apoptosis pathway, characterized by the disruption of the mitochondrial membrane potential, which is a key early event in the apoptotic process. nih.gov Subsequent activation of effector caspases, such as caspase-3, has also been documented, confirming the engagement of the core apoptotic machinery. researchgate.net
Antimycobacterial Activity
Efficacy Against Mycobacterium tuberculosis and Related Strains
The quinazoline scaffold, including this compound derivatives, has demonstrated significant potential as a source of antimycobacterial agents. researchgate.net Various synthesized compounds have been screened for in vitro activity against a range of mycobacterial species, including the primary tuberculosis pathogen, Mycobacterium tuberculosis, as well as other atypical strains. nih.gov
Studies have shown that 6-iodoquinazoline derivatives exhibit inhibitory activity against Mycobacterium tuberculosis (H37Ra and H37Rv strains), Mycobacterium kansasii, Mycobacterium fortuitum, Mycobacterium avium, and Mycobacterium intracellulare. nih.govresearchgate.netscialert.net The efficacy of these compounds is highly dependent on their chemical structure. Research has revealed a clear structure-activity relationship, where 4-alkylthio derivatives of 6-iodoquinazoline were found to be active against mycobacteria, while the corresponding 4-alkyloxy derivatives were inactive. scialert.netscialert.net Further modifications, such as those creating 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds, have also yielded analogs with potent activity against M. tuberculosis. researchgate.net Another quinazoline derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), was also shown to inhibit the growth of M. tuberculosis and M. smegmatis at low minimum inhibitory concentrations (MIC). nih.gov
Potential for Development as Anti-tuberculosis Agents
Given the rise of multi-drug-resistant tuberculosis, there is an urgent need for novel therapeutic agents with different mechanisms of action. rsc.orgmdpi.com Quinazoline-based compounds represent a promising class for the development of new anti-tuberculosis drugs. researchgate.netresearchgate.net The demonstrated efficacy of 6-iodoquinazoline derivatives against various mycobacterial strains makes them attractive lead structures for further optimization. scialert.net
The identification of a specific pharmacophore—the alkylthio group at the 4-position of the quinazoline ring—provides a rational basis for the design of new, more potent antitubercular agents. scialert.net This structural insight allows for targeted chemical synthesis to improve efficacy and other pharmacological properties. The versatility of the quinazoline core has been widely noted, suggesting that it can be modified to generate diverse molecules with anti-TB activity. researchgate.net The development of models based on these active compounds can guide the synthesis of optimized leads, with the ultimate goal of producing new clinical candidates to combat tuberculosis. researchgate.net
Anti-inflammatory Activity
The quinazoline nucleus is associated with a broad spectrum of biological activities, including anti-inflammatory properties. researchgate.net While specific in vitro mechanistic studies focusing solely on the anti-inflammatory action of this compound are not detailed in the provided research, related heterocyclic compounds have demonstrated clear anti-inflammatory effects. For instance, studies on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a structurally related quinoline (B57606) derivative, have shown that it can reduce inflammation by lowering the expression of pro-inflammatory cytokine and NF-κB mRNA. nih.govmdpi.com This activity was linked to the compound's ability to mitigate oxidative stress. nih.gov These findings suggest that the broader quinoline and quinazoline chemical scaffolds possess the potential to modulate inflammatory pathways, warranting further investigation into the specific anti-inflammatory mechanisms of this compound and its derivatives.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one |
| 4-alkylthio-6-iodoquinazolines |
| 4-alkyloxy-6-iodoquinazolines |
| 6-ureido-4-anilinoquinazoline |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) |
In Vitro Assessments of Anti-inflammatory Potential
Derivatives of the quinazoline scaffold have demonstrated notable anti-inflammatory properties in various in vitro studies. Research has shown that compounds containing the quinazolinone core can significantly inhibit the production of key inflammatory mediators. For instance, certain quinazolinone derivatives have been found to suppress the expression of inflammatory genes such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines. nih.gov At a concentration of 62.5 μM, specific derivatives reduced anti-COX-2 and anti-IL-1β mRNA expression to as low as 0.50% and 3.10%, respectively, primarily through the inhibition of the nuclear factor κB (NF-κB) pathway. nih.gov
The anti-inflammatory potential is influenced by the specific substitutions on the quinazoline ring. Studies on 2,3,6-trisubstituted quinazolinone derivatives revealed a variable edema inhibition range from 10.28% to 53.33%. mdpi.com It has been observed that the presence of electron-withdrawing groups at positions C-6 and C-7 can enhance anti-inflammatory effects. mdpi.com For example, 6-bromo-substituted quinazolinone derivatives have been identified as particularly potent. mdpi.com The hybridization of the quinazolinone moiety with other heterocyclic systems, such as thiazolidinone or azetidinone, has also been shown to improve anti-inflammatory activity. mdpi.comnih.gov In carrageenan-induced rat paw edema models, an in vivo assay that complements in vitro findings, thiazolidinone derivatives of quinazolinone showed significant activity, with one compound achieving 32.5% edema inhibition. nih.gov
Molecular Interactions with Inflammatory Protein Targets
Molecular docking studies have provided critical insights into the mechanisms by which quinazoline derivatives exert their anti-inflammatory effects, primarily by targeting key proteins in inflammatory signaling pathways. The transcription factor nuclear factor κB (NF-κB) has been identified as a principal target. nih.govnih.gov Docking analyses reveal that quinazolinone derivatives can bind effectively within the DNA-binding site of the p50 subunit of NF-κB. nih.govacs.org
These interactions are stabilized by a network of hydrogen bonds with key amino acid residues. Specific molecular docking simulations have shown that the carbonyl and amino groups of the quinazolinone scaffold form conventional hydrogen bonds with residues such as Ser240, Asn247, Asp271, and Arg305 within the NF-κB binding site. acs.org Van der Waals interactions with other residues, including Lys241 and Phe307, further stabilize the ligand-protein complex. acs.org This binding at the joint region between NF-κB and DNA is believed to physically obstruct the transcription factor from binding to its DNA target, thereby inhibiting the downstream expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins. nih.govacs.orgworldscientific.com The binding energy for these interactions has been calculated to be favorable, for example, -6.0 kcal/mol for a dexamethasone (B1670325) analogue, indicating a stable and potent inhibitory interaction. acs.org
Other Reported Biological Activities (In Vitro Studies)
Antifungal Activity
Iodo-substituted quinazoline derivatives have been investigated for their potential as antifungal agents against a range of pathogenic fungi. Structure-activity relationship studies have indicated that the presence of a halogen atom, such as iodine, at the C-6 position of the quinazoline ring can be a critical factor for antimicrobial activity. nih.govnih.gov
In vitro testing of various 6-iodo-quinazoline derivatives has demonstrated their efficacy by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth. For example, a new series of 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs showed notable broad-spectrum antimicrobial activities. nih.gov While specific data for this compound is limited, related iodo-thioxo quinazolin derivatives have been synthesized and evaluated, showing activity against common fungal pathogens. researchgate.net These studies underscore the potential of the 6-iodo-quinazoline scaffold as a template for developing new antifungal drugs.
In Vitro Antifungal Activity of Iodo-Quinazoline Derivatives| Derivative Class | Fungal Strain(s) | Activity Metric | Finding | Reference |
|---|---|---|---|---|
| 6-iodo-2-thienylquinazolin-4(3H)-one analogs | Various Fungi | MIC | Broad Spectrum | nih.gov |
| Iodo-thioxo quinazolin derivatives | Candida albicans, Aspergillus niger, etc. | MIC | Significant Activity | researchgate.net |
| 2,4,6-trisubstituted quinazolines (with Iodo at C-6) | Gram-positive & Gram-negative bacteria | SAR | Iodo-group at C-6 was found to be detrimental to activity in this specific series. | nih.gov |
Antioxidant Activity
The quinazolinone scaffold is a recurring structural motif in compounds exhibiting significant antioxidant properties. mdpi.com The antioxidant capacity of these derivatives has been evaluated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govresearchgate.net
Studies on 2,3-disubstituted quinazolinones have revealed concentration-dependent radical-scavenging effects. nih.gov The structure-activity relationship is key, with the nature and position of substituents on the phenyl rings greatly influencing the antioxidant potential. For instance, the presence of multiple hydroxyl and methoxy (B1213986) groups on a phenyl ring attached to the quinazolinone core leads to potent radical scavenging activity, with some derivatives showing up to 70% scavenging in DPPH assays. nih.gov Similarly, other studies using DPPH, ABTS, and cupric reducing antioxidant capacity (CUPRAC) methods confirmed that 2-substituted quinazolin-4(3H)-ones with dihydroxy substitutions on the phenyl ring are potent antioxidants. nih.govmdpi.com The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is central to their antioxidant mechanism.
In Vitro Antioxidant Assays for Quinazolinone Derivatives| Assay Method | Principle | Typical Finding for Active Derivatives | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Measures ability to donate H-atom/electron to neutralize the stable DPPH radical. | EC50 values in low micromolar range; up to 70% scavenging activity reported. | nih.govnih.gov |
| ABTS Radical Scavenging | Measures scavenging of the ABTS radical cation. More sensitive for some compounds. | Considered more reliable than DPPH for certain quinazolinone series. | mdpi.comnih.gov |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of Fe³⁺ to Fe²⁺ by the antioxidant compound. | Results correlate well with DPPH, confirming reducing capacity. | nih.govresearchgate.net |
| CUPRAC (Cupric Reducing Antioxidant Capacity) | Measures the reduction of Cu²⁺ to Cu¹⁺. | Used to confirm and compare antioxidant power with other methods. | mdpi.com |
α-Glucosidase Inhibitory Activity
Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. eurjchem.com Derivatives of quinazoline have emerged as potent inhibitors of this enzyme. Specific research into 6-halogenated dihydroquinazoline (B8668462) 3-oxides has provided direct evidence of this activity.
A study evaluating a series of 6-bromo and 6-iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides demonstrated significant in vitro inhibitory effects against α-glucosidase. nih.gov Notably, the 6-iodo-2-(4-fluorophenyl)-substituted derivative exhibited a strong inhibitory effect with an IC50 value of 9.27 ± 0.02 μM. nih.gov Further substitutions, such as an 8-bromo-6-iodo-2-phenyl configuration, also resulted in moderate α-glucosidase inhibition with an IC50 of 9.14 ± 0.03 μM. nih.gov These findings highlight that the 6-iodo-quinazoline scaffold is a promising foundation for designing potent α-glucosidase inhibitors. Molecular docking studies suggest that the N-O moiety of these compounds is crucial for electrostatic interactions with protein residues in the enzyme's active site. nih.gov Other studies on different classes of quinazoline derivatives have also identified compounds with IC50 values in the low micromolar range, some even more potent than the standard drug, acarbose. eurjchem.comeurjchem.com
α-Glucosidase Inhibitory Activity of 6-Iodo-Quinazoline Derivatives| Compound Derivative | IC50 Value (μM) | Reference Compound (Acarbose) IC50 (μM) | Reference |
|---|---|---|---|
| 6-iodo-2-(4-fluorophenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide | 9.27 ± 0.02 | 4.40 ± 0.05 | nih.gov |
| 8-bromo-6-iodo-2-phenyl-4-methyl-1,2-dihydroquinazoline-3-oxide | 9.14 ± 0.03 | 4.40 ± 0.05 | nih.gov |
| 6-bromo-8-iodo-2-phenyl-4-methyl-1,2-dihydroquinazoline-3-oxide | 1.01 ± 0.05 | 4.40 ± 0.05 | nih.gov |
Anticonvulsant Activity (for related derivatives)
The quinazoline core is a well-established pharmacophore for anticonvulsant activity, with early drugs like methaqualone belonging to this class. mdpi.commdpi.com Modern research continues to explore novel quinazoline derivatives for improved efficacy. The anticonvulsant potential of these compounds is typically evaluated in preclinical rodent models using either chemical- or electrical-induced seizures.
The subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests are considered standard screening models. researchgate.netnih.govnih.gov The scPTZ model is predictive for agents effective against absence seizures, while the MES model identifies compounds that can prevent the spread of seizures, similar to generalized tonic-clonic seizures. nih.gov Numerous studies have shown that newly synthesized quinazolin-4(3H)-ones exhibit significant protection in these models. In one extensive screening, several derivatives provided 17-100% protection against scPTZ-induced seizures. mdpi.com Three compounds, in particular, demonstrated 100% protection and were found to be three to four times more potent than the established antiepileptic drug ethosuximide. mdpi.comresearchgate.net Structure-activity relationship studies suggest that substitutions at the N-3 position of the quinazolinone ring, such as with butyl or benzyl (B1604629) groups, significantly influence the anticonvulsant activity. mdpi.comresearchgate.net
Future Research Trajectories and Academic Outlook
Refinement of Structure-Activity and Structure-Property Relationships
Understanding the precise relationship between the molecular structure of 6-Iodo-2-methylquinazoline and its biological activity or material properties is critical for designing next-generation compounds. The quinazoline (B50416) core is a well-established pharmacophore, and substitutions on this scaffold significantly influence its efficacy and target specificity. nih.govnih.gov
Future research will focus on elucidating the specific roles of the iodo and methyl groups. The iodine atom at the 6-position is of particular interest due to its atomic size, and its ability to form halogen bonds, which can influence ligand-receptor interactions. nih.gov Studies have indicated that the presence of a halogen atom at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov
Key research areas will include:
Systematic Analog Synthesis: Creating a library of derivatives by modifying the 2-methyl group and introducing various substituents at other positions on the quinazoline ring to map out the structure-activity relationship (SAR).
Biophysical Interaction Studies: Employing techniques like X-ray crystallography and NMR spectroscopy to visualize how this compound and its analogs bind to biological targets, such as the ATP-binding site of EGFR kinase. nih.gov
Property-Oriented Design: Investigating how modifications affect physicochemical properties like solubility, stability, and membrane permeability, which are crucial for drug development and material applications.
The table below summarizes the key structural features of this compound and their potential influence on its activity and properties.
| Structural Feature | Position | Potential Influence on Activity/Properties |
| Quinazoline Core | - | Provides a rigid scaffold for binding to biological targets; known to interact with the hinge region of kinases. nih.govnih.gov |
| Methyl Group | 2 | Can contribute to hydrophobic interactions within a binding pocket; modification can alter steric hindrance and binding affinity. researchgate.net |
| Iodine Atom | 6 | Can participate in halogen bonding, enhancing binding affinity; serves as a handle for further synthetic modification; its presence can improve anticancer efficacy. nih.govnih.gov |
| Nitrogen Atoms | 1 and 3 | Act as hydrogen bond acceptors, crucial for anchoring the molecule in the active site of enzymes like EGFR. nih.gov |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of novel compounds. For this compound, this integrated approach is crucial for navigating the vast chemical space of potential derivatives and predicting their properties before undertaking resource-intensive synthesis.
In Silico Screening and Molecular Docking: Computational tools are used to predict the binding affinity and mode of interaction of virtual libraries of this compound derivatives with various biological targets. nih.govresearchgate.net This allows for the rational selection of the most promising candidates for synthesis. researchgate.netcnr.it For example, docking studies have been instrumental in designing quinazoline-based inhibitors targeting wild-type and mutant forms of EGFR. nih.govnih.gov
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to identify the essential chemical features required for biological activity. These models guide the design of new derivatives with potentially improved potency and selectivity. researchgate.net
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These advanced computational methods provide deeper insights into the electronic properties of the molecule and its dynamic behavior in a biological environment. MD simulations, for instance, can assess the stability of a ligand-protein complex over time. nih.gov
This integrated workflow, combining predictive computational models with targeted experimental validation, streamlines the development process, reduces costs, and increases the likelihood of discovering compounds with desired biological activities. researchgate.net
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
While classic methods for quinazoline synthesis are well-established, there is a growing demand for more efficient, scalable, and environmentally friendly synthetic routes. bohrium.com Future research in the synthesis of this compound and its derivatives will likely focus on the principles of green chemistry.
Key areas of development include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. frontiersin.org
Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (like palladium) with more sustainable alternatives such as manganese, iron, nickel, or copper is a major goal in modern organic synthesis. acs.orgresearchgate.net
Mechanochemistry: Performing reactions by ball-milling in the absence of bulk solvents offers a greener alternative to traditional solution-phase synthesis, as demonstrated in the synthesis of a related N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. mdpi.com
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form complex products, improving atom economy and operational efficiency. frontiersin.org
Use of Greener Solvents: Replacing hazardous organic solvents with water, deep eutectic solvents, or performing reactions under solvent-free conditions minimizes environmental impact. mdpi.comfrontiersin.org
CO₂ as a C1 Source: Exploring the use of carbon dioxide, a greenhouse gas, as a renewable feedstock for constructing the quinazoline ring represents a highly innovative and sustainable approach. researchgate.net
The development of such pathways is essential for making this compound and its derivatives more accessible for large-scale academic and industrial research.
Diversification of the Quinazoline Scaffold for New Biological Modalities
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.comresearchgate.net this compound serves as an excellent starting point for scaffold diversification to explore new biological activities beyond its established roles, such as in anticancer research. nih.gov
The iodine atom at the 6-position is a key feature for this diversification. It provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward introduction of a wide variety of substituents. This enables the creation of diverse chemical libraries to screen for new therapeutic applications.
Future research will explore:
Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules. nih.gov This strategy aims to develop compounds with dual or multiple modes of action, which can be advantageous for treating complex diseases like cancer or infections. nih.gov
Targeting New Disease Areas: Screening libraries of diversified quinazoline derivatives against a broad panel of biological targets to identify novel activities in areas such as neurodegenerative diseases, metabolic disorders, or infectious diseases. Quinazoline derivatives have already shown potential as anti-tubercular, anti-diabetic, anti-convulsant, and anti-viral agents. mdpi.com
Development of Chemical Probes: Synthesizing derivatives with fluorescent tags or biotin (B1667282) labels to be used as chemical probes for studying biological pathways and identifying new protein targets.
This strategic diversification will expand the therapeutic potential of the quinazoline core and may lead to the discovery of first-in-class drugs for a variety of diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Iodo-2-methylquinazoline, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves halogenation of 2-methylquinazoline precursors using iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO. Optimization includes varying catalysts (e.g., palladium complexes) and reaction times to improve yield .
- Key Parameters :
| Parameter | Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields at 90°C |
| Solvent | DMF > DMSO | DMF improves solubility |
| Catalyst | Pd(OAc)₂ | Reduces side reactions |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : Use -NMR and -NMR to confirm substitution patterns (iodine’s deshielding effect at C6). High-resolution mass spectrometry (HR-MS) validates molecular weight. HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) over 30 days. Monitor degradation via TLC and HPLC, and quantify using peak area normalization. Include inert atmosphere controls to isolate oxidative effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Perform meta-analysis of published IC₅₀ values, noting assay variables (cell lines, incubation times, solvent carriers). Validate discrepancies via orthogonal assays (e.g., fluorescence-based vs. colorimetric). Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers and systemic biases .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound analogs?
- Methodological Answer : Use a modular synthesis approach to vary substituents at positions 2 and 6. Prioritize electronic (Hammett σ constants) and steric (Taft parameters) descriptors. Test analogs against a standardized panel of kinases or receptors. Apply multivariate regression to correlate structural features with activity .
Q. What protocols ensure ethical and safe handling of this compound in in vivo studies?
- Methodological Answer : Follow OECD Guidelines for chemical safety:
- Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.
- Dispose of waste via licensed biohazard contractors.
- For animal studies, conduct acute toxicity profiling (LD₅₀) and obtain institutional ethics approval (IACUC or equivalent) .
Q. How should researchers integrate computational modeling with experimental data to predict reactivity of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and Fukui indices for nucleophilic/electrophilic sites. Validate predictions with kinetic experiments (e.g., SNAr reactions with amines). Compare computed vs. experimental activation energies to refine models .
Data Analysis and Reporting
Q. What frameworks are recommended for formulating rigorous research questions on this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Novelty : “How does iodine’s heavy atom effect influence the photophysical properties of 2-methylquinazoline?”
- Feasibility : Ensure access to synchrotron facilities for X-ray crystallography .
Q. How to address reproducibility challenges in catalytic applications of this compound?
- Methodological Answer : Document all synthetic steps in detail (catalyst loading, solvent batch, stirring rate). Use internal standards (e.g., triphenylmethane) in HPLC analysis. Share raw data via repositories like Zenodo for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
